4,5-Dichloro-1H-pyrrole-2-carboxamide

Vue d'ensemble

Description

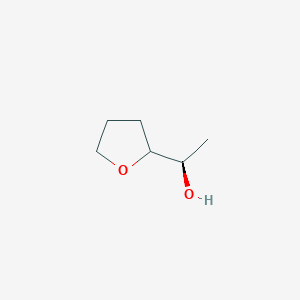

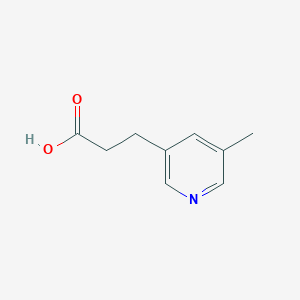

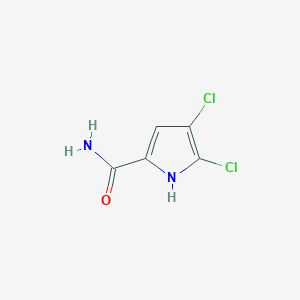

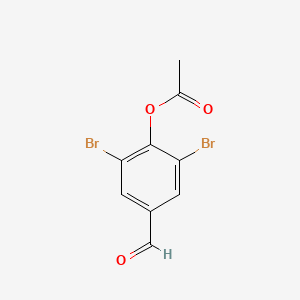

“4,5-Dichloro-1H-pyrrole-2-carboxamide” is a chemical compound with a pyrrole core structure containing a carboxamide functional group . Its molecular formula is C5H4Cl2N2O .

Molecular Structure Analysis

The molecular structure of “4,5-Dichloro-1H-pyrrole-2-carboxamide” consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted at the 4 and 5 positions with chlorine atoms and at the 2 position with a carboxamide group .Physical And Chemical Properties Analysis

“4,5-Dichloro-1H-pyrrole-2-carboxamide” is a solid compound with a molecular weight of 179 . It has a high GI absorption and is BBB permeant . Its water solubility is calculated to be 1.12 mg/ml .Applications De Recherche Scientifique

-

Organocatalytic Synthesis of Pyrroles

- Field : Organic Chemistry

- Application : Pyrrole rings are used in the synthesis of diverse structural scaffolds due to their remarkable biological activities, pharmaceutical application, intermediate in the synthesis of many natural products, and material science application .

- Method : Organocatalytic approaches have provided a new alternative from the perspective of synthetic efficiency, as well as from the green chemistry point of view .

- Results : A vast array of synthetic procedures has been developed .

-

Medicinal Applications of Pyrrole Derivatives

- Field : Medicinal Chemistry

- Application : Pyrrole is a biologically active scaffold which possesses a diverse nature of activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

- Method : Various tactical approaches are used to synthesize pyrrole and pyrrole containing analogs .

- Results : Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .

-

Synthesis of Pyrrole-2-Carboxylic Acid from Bio-Based Feedstocks

- Field : Green Chemistry

- Application : The synthesis of pyrrole-2-carboxylic acid (PCA) from bio-based feedstocks, such as cellulose and chitin, was discovered by an automated route search . This process could potentially be used to create a PCA-based chemical space .

- Method : The reaction of D-glucosamine and pyruvic acid was found to be the most interesting to make PCA . The optimized synthetic conditions resulted in a 50% yield of PCA .

- Results : The use of substrates obtained from two different bio-feedstock bases, namely cellulose and chitin, allowed for the establishment of a PCA-based chemical space .

-

Antibacterial Applications of Pyrrole Derivatives

- Field : Medicinal Chemistry

- Application : Pyrrole derivatives, such as 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamides, have shown promising results as inhibitors of E. coli DNA gyrase B . This could potentially lead to the development of new antibacterial drugs .

- Method : The study involved the synthesis of new hybrids of 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamides .

- Results : These hybrid derivatives showed more prominent antibacterial action on Gram-negative rather than Gram-positive organisms .

-

Pyrrole Derivatives in Material Science

- Field : Material Science

- Application : Pyrrole derivatives have been used in the development of new materials, including polymers .

- Method : The specific methods of application would depend on the type of material being developed .

- Results : The use of pyrrole derivatives in material science has led to the creation of new materials with unique properties .

-

Pyrrole Derivatives as Antifungal Agents

- Field : Medicinal Chemistry

- Application : Certain pyrrole derivatives have shown good activity against various types of fungi .

- Method : The study involved the synthesis of new pyrrole derivatives and testing their antifungal activity .

- Results : Some compounds showed good activity against Aspergillus niger and Aspergillus flavus .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4,5-dichloro-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2O/c6-2-1-3(5(8)10)9-4(2)7/h1,9H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJZHAPAUCCCEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1Cl)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856847 | |

| Record name | 4,5-Dichloro-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dichloro-1H-pyrrole-2-carboxamide | |

CAS RN |

50371-68-1 | |

| Record name | 4,5-Dichloro-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[4-(Methoxycarbonyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1429699.png)

![3-{[4-(Ethoxycarbonyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1429701.png)

![2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride](/img/structure/B1429707.png)